molecular formula C14H12N2O2S2 B2563577 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 946227-83-4

2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2563577
CAS No.: 946227-83-4
M. Wt: 304.38
InChI Key: ARISAXCANJNVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound featuring a complex structure with two thiophene rings and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

  • Formation of Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, thiophene-2-carbaldehyde can be converted to its oxime, which is then oxidized to form the nitrile oxide. This intermediate reacts with an alkyne to form the isoxazole ring.

  • Acetamide Formation: : The acetamide moiety can be introduced by reacting the isoxazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine, followed by the addition of thiophen-2-ylmethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for the cycloaddition step to improve yield and efficiency, and employing automated systems for the subsequent acetamide formation to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent used.

    Reduction: The isoxazole ring can be reduced under hydrogenation conditions to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the isoxazole ring.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has several research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action for 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, allowing it to inhibit enzymes that recognize carboxylate substrates. The thiophene rings can enhance binding affinity through π-π interactions with aromatic amino acids in protein active sites.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetamide: Lacks the thiophen-2-ylmethyl group, potentially altering its biological activity and electronic properties.

    N-(Thiophen-2-ylmethyl)acetamide: Lacks the isoxazole ring, which may reduce its ability to interact with certain biological targets.

    2-(5-(Furan-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with furan rings instead of thiophene, which can affect its electronic properties and reactivity.

Uniqueness

2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the combination of the isoxazole ring and two thiophene rings, providing a distinct set of electronic properties and potential biological activities that are not present in similar compounds.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-14(15-9-11-3-1-5-19-11)8-10-7-12(18-16-10)13-4-2-6-20-13/h1-7H,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARISAXCANJNVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.